An In-Depth Technical Guide to the Chemical Properties of 1-Phenethyl-1H-imidazole
An In-Depth Technical Guide to the Chemical Properties of 1-Phenethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1-phenethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a deeper understanding of the synthesis, characterization, reactivity, and potential applications of this molecule, grounded in established scientific principles.
Introduction and Molecular Overview
1-Phenethyl-1H-imidazole, also known as N-phenethylimidazole, belongs to the N-substituted imidazole family. This class of compounds is significant in pharmacology due to the prevalence of the imidazole ring in numerous biologically active molecules.[1] The structure, characterized by a phenethyl group attached to one of the nitrogen atoms of the imidazole ring, imparts a unique combination of aromaticity, basicity, and lipophilicity. These features are critical determinants of its chemical behavior and biological interactions.
The molecule's structural isomer, 1-(1-phenylethyl)-1H-imidazole, and its derivatives are notable for their relationship to the intravenous anesthetic agent, etomidate.[2][3] This association underscores the pharmacological relevance of the N-phenylethyl imidazole scaffold.
Table 1: Core Properties of 1-(2-Phenylethyl)-1H-imidazole
| Property | Value | Source(s) |
| CAS Number | 49823-14-5 | [4] |
| Molecular Formula | C₁₁H₁₂N₂ | [4] |
| Molecular Weight | 172.23 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 32.0 to 36.0 °C | [6] |
| Boiling Point | 145 °C at 0.2 mmHg | [6] |
| Density | 1.02 g/cm³ | [5] |
| Solubility | Soluble in methanol and other organic solvents; poorly soluble in water. | [6] |
Synthesis of 1-Phenethyl-1H-imidazole: A Protocol with Mechanistic Insights
The most direct and common method for the synthesis of 1-phenethyl-1H-imidazole is the N-alkylation of imidazole with a phenethyl halide, typically phenethyl bromide. This reaction is a classic example of nucleophilic substitution, where the imidazole ring acts as the nucleophile.
Experimental Protocol: N-Alkylation of Imidazole with 2-Phenethyl Bromide
This protocol is adapted from established methods for the N-alkylation of imidazoles.
Materials:
-
Imidazole
-
2-Phenethyl bromide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Deprotonation of Imidazole: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.
-
Alkylation: Cool the resulting sodium imidazolide solution back to 0 °C.
-
Add 2-phenethyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-phenethyl-1H-imidazole by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, forming the highly nucleophilic imidazolide anion. This significantly enhances the rate of the subsequent alkylation reaction.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves both the imidazole and its sodium salt, and it effectively solvates the sodium cation, leaving the imidazolide anion more available for reaction.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The alkylation is typically carried out at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Caption: Workflow for the synthesis of 1-phenethyl-1H-imidazole.
Spectroscopic and Structural Characterization
A thorough characterization of 1-phenethyl-1H-imidazole is essential for confirming its identity and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The characteristic signals for the imidazole ring protons are typically observed in the aromatic region. The protons of the phenethyl group will appear as two triplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the imidazole ring resonate in the aromatic region, while the aliphatic carbons of the phenethyl group appear at higher field.
Table 2: Predicted NMR Spectral Data for 1-(2-Phenylethyl)-1H-imidazole
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Imidazole H-2 | ~7.5 | s |
| Imidazole H-4 | ~7.0 | s |
| Imidazole H-5 | ~6.8 | s |
| Phenyl H (ortho, meta, para) | 7.2-7.4 | m |
| -CH₂-N | ~4.2 | t |
| -CH₂-Ph | ~3.0 | t |
| ¹³C NMR | ||
| Imidazole C-2 | ~137 | |
| Imidazole C-4 | ~129 | |
| Imidazole C-5 | ~120 | |
| Phenyl C (quaternary) | ~138 | |
| Phenyl C-H | 126-129 | |
| -CH₂-N | ~50 | |
| -CH₂-Ph | ~37 | |
| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for 1-Phenethyl-1H-imidazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Imidazole and Phenyl) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings (Imidazole and Phenyl) |
| 1250-1000 | C-N stretch | Imidazole Ring |
| 750-700 and 700-650 | C-H bend (out-of-plane) | Monosubstituted Phenyl Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 1-phenethyl-1H-imidazole is expected to show a prominent molecular ion peak (M⁺) at m/z 172. A characteristic fragmentation pattern would involve the cleavage of the bond between the two ethylenic carbons, leading to a stable tropylium cation at m/z 91.
Chemical Reactivity and Stability
The chemical reactivity of 1-phenethyl-1H-imidazole is largely dictated by the properties of the imidazole ring and the phenethyl substituent.
-
Basicity: The lone pair of electrons on the N-3 nitrogen of the imidazole ring imparts basic properties to the molecule, allowing it to react with acids to form imidazolium salts. The pKa of the conjugate acid is predicted to be around 7.[6]
-
Aromaticity and Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the phenethyl group may influence the regioselectivity of such reactions.
-
N-Alkylation Reactivity: As demonstrated in its synthesis, the imidazole nitrogen is nucleophilic and can be further alkylated, particularly under basic conditions.
-
Stability: 1-Phenethyl-1H-imidazole is a stable molecule at room temperature.[6] However, prolonged exposure to strong acids or bases may lead to hydrolysis.[6] It should be stored in a cool, dry place away from oxidizing agents.[7]
Potential Applications in Research and Drug Development
The 1-phenethyl-1H-imidazole scaffold is a valuable building block in medicinal chemistry and has been investigated for a range of biological activities.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex drug candidates.[6] The structural similarity to etomidate and its derivatives makes it a compound of interest for developing novel anesthetic and sedative agents.[2][3]
-
Enzyme Inhibition: N-substituted imidazole derivatives have been shown to act as inhibitors of various enzymes. For instance, 1-phenethylimidazole has been identified as an inhibitor of nitric oxide synthase.[5]
-
Antimicrobial and Antifungal Activity: The imidazole moiety is a well-known pharmacophore in many antifungal and antibacterial agents.[1] While specific data for 1-phenethyl-1H-imidazole is limited, related N-alkylated imidazoles have demonstrated significant antimicrobial properties.
-
Catalysis: Imidazole derivatives can act as catalysts in various organic reactions.[6]
Caption: Potential applications of 1-phenethyl-1H-imidazole.
Safety and Handling
-
General Precautions: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hazards: Related imidazole derivatives are known to cause skin and eye irritation.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
1-Phenethyl-1H-imidazole is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through standard N-alkylation procedures, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. The interplay of the imidazole ring and the phenethyl group gives rise to a range of chemical properties and potential applications, particularly in the realm of medicinal chemistry. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]
- 3. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chembk.com [chembk.com]
- 7. 1-(2-Phenylethyl)-1H-Imidazole: Properties, Applications, Safety Data | Reliable Chinese Manufacturer & Supplier [chemheterocycles.com]
